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molecular formula C11H12ClN3O2 B8282467 2-(4-chlorobenzoyl)-N-cyclopropylhydrazinecarboxamide

2-(4-chlorobenzoyl)-N-cyclopropylhydrazinecarboxamide

Cat. No. B8282467
M. Wt: 253.68 g/mol
InChI Key: XWPNPJMDWFDCJY-UHFFFAOYSA-N
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Patent
US08084481B2

Procedure details

Under an argon atmosphere, 4.00 g (23.4 mmol) of 4-chlorobenzoic acid hydrazide are placed in 50 ml tetrahydrofuran. 1.95 g (23.4 mmol) of cyclopropyl isocyanate, dissolved in 50 ml tetrahydrofuran, are added dropwise at 50° C., and the mixture further stirred overnight at 50° C. The solvent is evaporated in vacuo, diethyl ether is added to the residue and the solid formed is isolated and purified by filtration and further washing with diethyl ether. 5.92 g (ca. 100% of theory) of the target compound are thus obtained.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.[CH:12]1([N:15]=[C:16]=[O:17])[CH2:14][CH2:13]1>O1CCCC1>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH:9][C:16]([NH:15][CH:12]2[CH2:14][CH2:13]2)=[O:17])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)NN)C=C1
Step Two
Name
Quantity
1.95 g
Type
reactant
Smiles
C1(CC1)N=C=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture further stirred overnight at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise at 50° C.
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated in vacuo, diethyl ether
ADDITION
Type
ADDITION
Details
is added to the residue
CUSTOM
Type
CUSTOM
Details
the solid formed
CUSTOM
Type
CUSTOM
Details
is isolated
FILTRATION
Type
FILTRATION
Details
purified by filtration
WASH
Type
WASH
Details
further washing with diethyl ether
CUSTOM
Type
CUSTOM
Details
5.92 g (ca. 100% of theory) of the target compound are thus obtained

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=CC=C(C(=O)NNC(=O)NC2CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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